

Comparative Biological Activity of 4-(diphenylmethyl)-2-Thiazolamine and Structurally Related Analogs

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Compound of Interest

Compound Name: 4-(diphenylmethyl)-2-Thiazolamine

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Abstract

Direct biological activity data for **4-(diphenylmethyl)-2-Thiazolamine** is limited in publicly available research. This guide provides a comparative analysis of the biological activities of structurally related 2-aminothiazole derivatives, a class of compounds known for a wide spectrum of pharmacological effects. By examining the anticancer, antimicrobial, and antioxidant properties of analogous compounds, we can infer the potential therapeutic applications of **4-(diphenylmethyl)-2-Thiazolamine**. This document summarizes quantitative data from various studies, details the experimental protocols used, and provides visual representations of key experimental workflows to aid in further research and drug development.

Introduction to 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3][4][5] The versatility of this heterocyclic amine allows for substitutions at various positions, leading to a broad range of pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] Given the absence of specific data for **4-(diphenylmethyl)-2-Thiazolamine**, this guide focuses on the biological activities of 2-aminothiazole derivatives with substitutions at the 4-position, providing a relevant comparative framework.



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Comparative Anticancer Activity

Several 2-aminothiazole derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 4-substituted-2-aminothiazole analogs.

Table 1: In Vitro Anticancer Activity of 4-Substituted-2-Aminothiazole Derivatives





Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
2-amino-4- phenylthiazole derivative 10	HT29 (Colon)	2.01	[6]
2-amino-4- phenylthiazole derivative 5b	HT29 (Colon)	2.01	[7]
2-amino-4- phenylthiazole derivative 5b	A549 (Lung)	8.64	[7]
2-amino-4- phenylthiazole derivative 5b	HeLa (Cervical)	6.05	[7]
2-amino-4- phenylthiazole derivative 5b	Karpas299 (Lymphoma)	13.87	[7]
4-(4-chlorophenyl)-2- aminothiazole derivative 17b	NUGC (Gastric)	< 10	[8]
4-(4-chlorophenyl)-2- aminothiazole derivative 17b	DLD1 (Colon)	< 10	[8]
4-(4-chlorophenyl)-2- aminothiazole derivative 17b	HEPG2 (Liver)	< 10	[8]
4-(4-chlorophenyl)-2- aminothiazole derivative 17b	MCF-7 (Breast)	< 10	[8]
4-phenylthiazol-2- amine derived compound 9	MCF-7 (Breast)	> Doxorubicin	[9]



4-phenylthiazol-2-			
amine derived	MCF-7 (Breast)	> Doxorubicin	[9]
compound 14a			

Comparative Antimicrobial Activity

The 2-aminothiazole core is also present in various antimicrobial agents. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative 2-aminothiazole derivatives against different microbial strains.

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound/Derivati ve	Microbial Strain	MIC (μg/mL)	Reference
2-amino-4- phenylthiazole	Mycobacterium tuberculosis H37Ra	> 250	[10]
N-(4-phenylthiazol-2- yl)picolinamide	Mycobacterium tuberculosis H37Ra	6.25	[10]
2-amino-substituted 4- coumarinylthiazole 3g	Staphylococcus aureus	32-256	[11]
2-amino-substituted 4- coumarinylthiazole 5a	Staphylococcus aureus	32-256	[11]
2-amino-substituted 4- coumarinylthiazole 3g	Bacillus subtilis	32-256	[11]
2-amino-substituted 4- coumarinylthiazole 5a	Bacillus subtilis	32-256	[11]
Functionally substituted 2-aminothiazole 8	Enterococcus cloacae	Potent	[12]
Functionally substituted 2-aminothiazole 1	Trichophyton viride	Potent	[12]



Comparative Antioxidant Activity

Certain 2-aminothiazole derivatives have been investigated for their ability to scavenge free radicals, indicating potential as antioxidants. The following table summarizes the antioxidant activity of selected derivatives.

Table 3: In Vitro Antioxidant Activity of 2-Aminothiazole Derivatives

Compound/Derivati ve	Assay	Activity	Reference
4-amino-5-benzoyl-2- (4-methoxyphenyl- amino)thiazole	DPPH Radical Scavenging	Significant	[13]
Novel aminothiazole with 4-chlorophenyl substituent	DPPH Radical Scavenging	Active	[14]
Novel aminothiazole with 4-trifluoromethylphenyl substituent	DPPH Radical Scavenging	Active	[14]
Novel aminothiazole with 4-phenyl substituent	DPPH Radical Scavenging	Active	[14]
Novel aminothiazole with 4-fluorophenyl substituent	DPPH Radical Scavenging	Active	[14]
Novel aminothiazole with 4-cianophenyl substituent	DPPH Radical Scavenging	Active	[14]

Experimental Protocols MTT Assay for Cell Viability and Proliferation

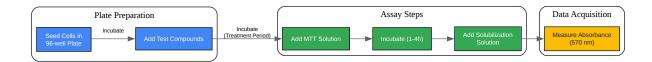


The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[17] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.[15]

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 μL of cell culture medium.[16]
- Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.[15]
 [17]
- Incubation: Incubate the plate for 1 to 4 hours at 37°C.[15][17]
- Solubilization: Add 100 μL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16][17]
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to reduce background noise.





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MTT Assay Workflow

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22] [23]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a specified incubation period. [21]

Procedure:

- Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[21]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[21]
- Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[20]
- Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[24][25][26][27][28]





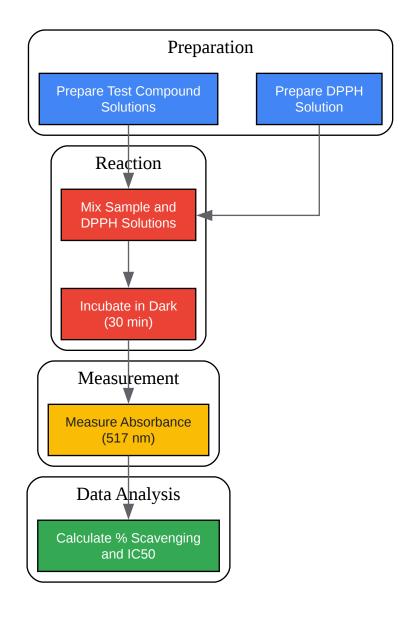


Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[25][28]

Procedure:

- Sample Preparation: Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., methanol or ethanol).
- DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).[25]
- Reaction Mixture: Mix the test compound solution with the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[25]
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[25]
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Scavenging = [(Absorbance of control Absorbance of sample) / Absorbance of control] x
 100.[25] The IC50 value, the concentration of the compound required to scavenge 50% of
 the DPPH radicals, is then determined.





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DPPH Assay Workflow

Conclusion

While direct experimental data on the biological activity of **4-(diphenylmethyl)-2-Thiazolamine** is not readily available, the extensive research on structurally similar 2-aminothiazole derivatives provides a strong foundation for predicting its potential therapeutic properties. The comparative data presented in this guide suggest that **4-(diphenylmethyl)-2-Thiazolamine** is a promising candidate for investigation as an anticancer, antimicrobial, and antioxidant agent. The detailed experimental protocols and workflows provided herein offer a practical starting



point for researchers to initiate in vitro and in vivo evaluations of this and other novel 2-aminothiazole compounds. Further studies are warranted to elucidate the specific biological profile of **4-(diphenylmethyl)-2-Thiazolamine** and to determine its potential for drug development.

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